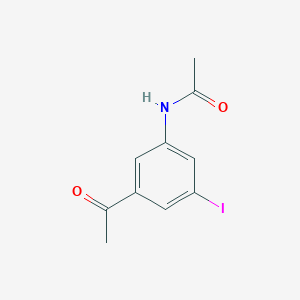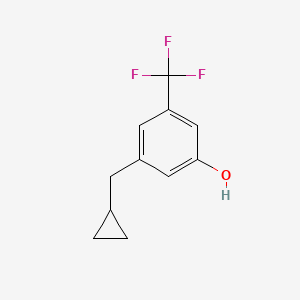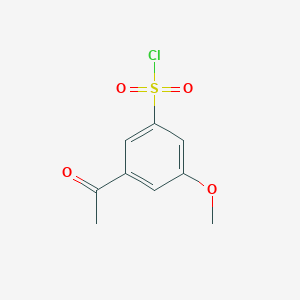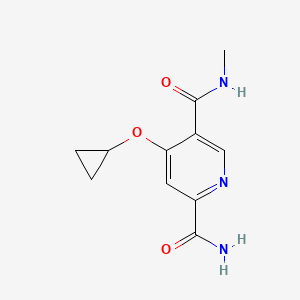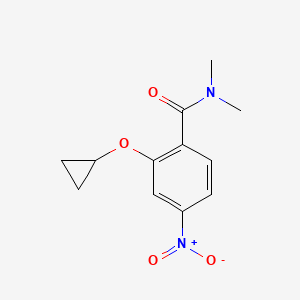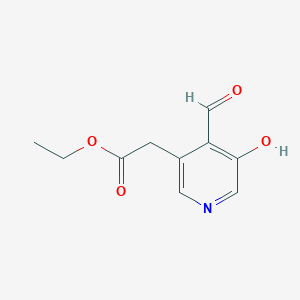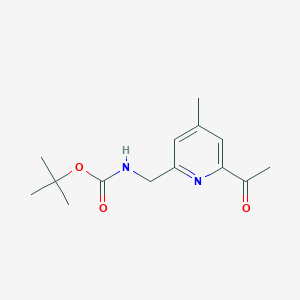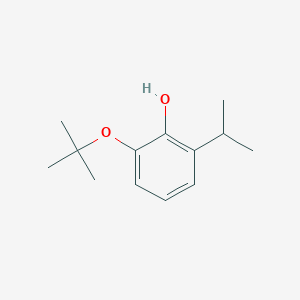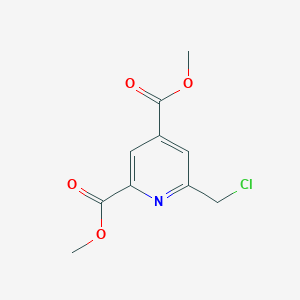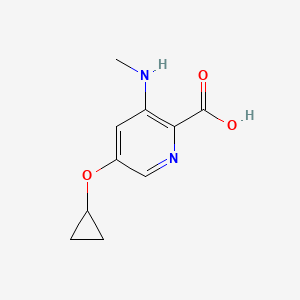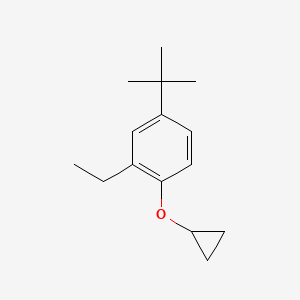
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropyl alcohol, and ethyl bromide.
Formation of Cyclopropoxy Group: Cyclopropyl alcohol is reacted with a suitable reagent, such as a strong acid or base, to form the cyclopropoxy group.
Attachment to Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a substitution reaction, often using a catalyst to facilitate the process.
Introduction of Ethyl Group: Finally, the ethyl group is introduced through an alkylation reaction, typically using ethyl bromide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.
Alter Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group, resulting in different chemical and physical properties.
2-Tert-butyl-1-cyclopropoxy-4-ethylbenzene: A positional isomer with the same molecular formula but different structural arrangement.
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene: Another positional isomer with variations in the placement of substituents on the benzene ring.
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
4-tert-butyl-1-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-10-12(15(2,3)4)6-9-14(11)16-13-7-8-13/h6,9-10,13H,5,7-8H2,1-4H3 |
InChIキー |
GBGCTHKTLFGQKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


